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Compound of Interest

Compound Name: (+)-delta-Cadinene

Cat. No.: B037375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

bicyclic sesquiterpene, (+)-δ-Cadinene. The information presented herein is intended to

support research and development activities by providing detailed nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, alongside methodologies for data

acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for (+)-δ-Cadinene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for (+)-δ-Cadinene[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b037375?utm_src=pdf-interest
https://www.researchgate.net/figure/1-H-NMR-chemical-shifts-of-d-cadinene-and-8-hydroxy-d-cadinene_tbl1_227498436
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-1 1.85 m

H-2α 1.95 m

H-2β 1.55 m

H-3α 2.10 m

H-3β 1.65 m

H-5 5.40 br s

H-6α 2.20 m

H-6β 2.05 m

H-8α 1.30 m

H-8β 1.75 m

H-9 2.35 m

H-11 0.90 d 7.0

H-12 0.75 d 7.0

H-13 1.60 s

H-14 1.70 s

Solvent: CDCl₃. Instrument frequency not specified in the available data.

Table 2: ¹³C NMR Spectroscopic Data for (+)-δ-Cadinene

A complete, experimentally verified ¹³C NMR data table for (+)-δ-Cadinene was not available in

the searched literature. For structural elucidation, it is recommended to acquire a ¹³C NMR

spectrum and correlate it with the provided ¹H NMR data using 2D NMR techniques such as

HSQC and HMBC.

Mass Spectrometry (MS)
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Table 3: Mass Spectrometry Data for δ-Cadinene[2]

m/z Relative Intensity (%)

161 99.99

134 54.30

204 (M⁺) 51.00

119 38.50

91 19.00

162 19.00

81 17.80

41 16.60

133 10.60

93 10.60

Infrared (IR) Spectroscopy
Specific infrared absorption frequencies for (+)-δ-Cadinene are not readily available in

comprehensive public databases. However, based on its structure as a sesquiterpene with

olefinic and aliphatic C-H bonds, the following characteristic absorption bands can be

expected:

Table 4: Expected Infrared Absorption Bands for (+)-δ-Cadinene
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Wavenumber (cm⁻¹) Bond Vibration Functional Group

~3080-3010 C-H stretch Alkene

~2960-2850 C-H stretch Alkane

~1640-1680 C=C stretch Alkene

~1465-1450 C-H bend Alkane (CH₂)

~1380-1370 C-H bend Alkane (CH₃)

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for

sesquiterpenes like (+)-δ-Cadinene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Weigh approximately 5-10 mg of purified (+)-δ-Cadinene.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).

Integrate the signals in the ¹H spectrum.

Analyze the chemical shifts, coupling constants, and multiplicities to assign the structure.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of (+)-δ-Cadinene.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation:

Prepare a dilute solution of (+)-δ-Cadinene (e.g., 1 mg/mL) in a volatile organic solvent such

as hexane or ethyl acetate.

GC Conditions:[3][4][5]

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film

thickness).

Injector Temperature: 250 °C.

Injection Mode: Splitless or split (e.g., 40:1 split ratio).

Injection Volume: 1 µL.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program: Start at 85 °C, hold for 5 minutes, then ramp at 3 °C/min to 185

°C and hold for 10 minutes, then ramp at 5 °C/min to 250 °C and hold for 5 minutes.

MS Conditions:[4][5]

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 250 °C.

Scan Range: m/z 33-350 amu.

Data Analysis:

Identify the molecular ion peak (M⁺).

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

Compare the obtained mass spectrum with spectral libraries (e.g., NIST, Wiley) for

confirmation.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in (+)-δ-Cadinene.

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance

(ATR) accessory.

Sample Preparation (ATR method):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of neat (+)-δ-Cadinene directly onto the center of the ATR crystal.

FTIR Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Analysis:

The acquired sample spectrum is automatically ratioed against the background spectrum to

produce the final infrared spectrum.

Identify the characteristic absorption bands and assign them to specific functional group

vibrations.

Workflow and Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical workflow for

the spectroscopic analysis of a natural product like (+)-δ-Cadinene.
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Caption: Workflow for Spectroscopic Analysis of (+)-δ-Cadinene.
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Caption: Integration of Spectroscopic Data for Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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